Hematin

Description

Propriétés

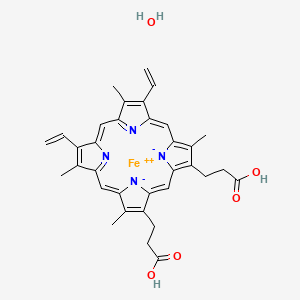

Formule moléculaire |

C34H34FeN4O5 |

|---|---|

Poids moléculaire |

634.5 g/mol |

Nom IUPAC |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+);hydrate |

InChI |

InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+2;/p-2 |

Clé InChI |

CODDGSIFXYHHJO-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.O.[Fe+2] |

SMILES canonique |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.O.[Fe+2] |

Origine du produit |

United States |

Foundational & Exploratory

Redox properties and electron transfer mechanisms of hematin

An In-depth Technical Guide on the Redox Properties and Electron Transfer Mechanisms of Hematin (B1673048)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the hydroxylated form of ferric protoporphyrin IX, is a molecule of profound biological and pharmacological importance. Its ability to cycle between ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states underpins its role in a myriad of physiological and pathological processes, from oxygen transport to drug metabolism and oxidative stress. Understanding the intricate details of its redox properties and the mechanisms governing its electron transfer is critical for researchers in biochemistry, medicine, and drug development. This technical guide provides a comprehensive overview of this compound's redox chemistry, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex mechanisms and pathways involved.

Redox Properties of this compound

The core of this compound's redox activity lies in the reversible one-electron transfer involving the central iron atom, the Fe(III)/Fe(II) redox couple. This process is highly sensitive to the molecular environment, including pH, solvent polarity, and axial ligation. The formal reduction potential (E°') of this compound is not a fixed value but varies significantly depending on these conditions, which complicates direct comparisons between studies.[1][2] A nonpolar environment, for instance, can lead to a positive potential shift of around 300 mV compared to aqueous solutions.[3]

The redox process of this compound, particularly its oxidation, is often described as quasi-reversible or irreversible.[4][5] The electrochemical behavior is strongly pH-dependent, with different mechanisms dominating in acidic versus alkaline media.[4]

Quantitative Redox Data

The following table summarizes representative quantitative data for the redox potential of this compound and related heme systems from various experimental setups. The variation in values underscores the critical influence of the electrode material and local chemical environment.

| System Analyzed | Formal Potential (E°') | Experimental Conditions | Reference(s) |

| This compound on MWCNT-CS & PAR modified electrode | ~ -0.272 V vs. Ag/AgCl | Not specified | [4] |

| This compound on modified Glassy Carbon Electrode | 353 ± 2 mV vs. Ag/AgCl | Scan rate: 0.05 V/s | [4] |

| Free Hemoglobin (Hb) in solution | -80.2 mV | Spectroelectrochemical method | [5] |

| Cross-linked Hemoglobin in particles (HbMPs) | -96.9 mV | Spectroelectrochemical method | [5] |

| Ferric/Ferrous Heme Superoxide Couple (Model) | -1.33 V vs. Fc⁺/⁰ | In THF at -80 °C | [6] |

Electron Transfer Mechanisms

Electron transfer (ET) involving this compound can proceed through several mechanistic pathways, largely dictated by the reactants and the surrounding medium. These reactions are fundamental to chemical kinetics and can be broadly categorized into inner-sphere and outer-sphere mechanisms.[7] For this compound specifically, a more complex mechanism is often observed in electrochemical studies.

ECE (Electrochemical-Chemical-Electrochemical) Mechanism

Electrochemical studies of this compound frequently point to an ECE mechanism for both reduction and oxidation.[4] This involves a sequence of an electron transfer (E), a chemical reaction (C), and a second electron transfer (E).

-

Reduction: The process is described as the porphyrin ligand undergoing an electrochemical reduction that is mediated by the central iron atom.[4]

-

Oxidation: In acidic and neutral environments, oxidation is an irreversible, pH-dependent ECE process.[4] It is proposed to begin with a one-electron transfer from a pyrrolic nitrogen, creating a cationic radical. This is followed by a chemical step where the Fe(III) ion is lost from the porphyrin ring. The resulting radical can then undergo further oxidation.[4]

Figure 1: Simplified ECE mechanism for this compound oxidation.

Intermolecular Electron Transfer

In biological systems, such as within red blood cells, electron transfer can occur between hemoglobin tetramers. Studies have shown that this transfer happens predominantly between deoxyhemoglobin and aquo-methemoglobin subunits via inter-tetramer collisions, a process that is dependent on the overall hemoglobin concentration.[8]

Experimental Protocols

Investigating the redox chemistry of this compound requires specialized bio-analytical techniques. Cyclic voltammetry and spectroelectrochemistry are two of the most powerful and commonly employed methods.

Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a species in solution.[9] It provides information on redox potentials, electron transfer kinetics, and reaction mechanisms.[10]

Objective: To determine the redox potential of the Fe(III)/Fe(II) couple in this compound.

Materials:

-

Potentiostat with a three-electrode system (working electrode, e.g., Glassy Carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., Platinum wire).

-

Electrochemical cell.

-

This compound stock solution (e.g., prepared by dissolving hemin (B1673052) in 0.1 M NaOH).[11]

-

Supporting electrolyte solution (e.g., Britton-Robinson buffer for pH-dependent studies or 0.1 M KCl).[4][10]

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Methodology:

-

Preparation: Assemble the electrochemical cell with the three electrodes. Add the supporting electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Analyte Addition: Add a known concentration of the this compound stock solution to the cell.

-

Parameter Setup: Configure the potentiostat software with the desired scan parameters. A typical starting point would be:

-

Initial Potential: e.g., +0.8 V

-

Vertex Potential 1: e.g., -0.8 V

-

Vertex Potential 2: e.g., +0.8 V

-

Scan Rate: 100 mV/s

-

Number of Scans: 3-4[10]

-

-

Data Acquisition: Run the experiment. The first scan may differ from subsequent scans and is often discarded.[10] The resulting plot of current vs. potential is called a cyclic voltammogram.

-

Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc). The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

Figure 2: General experimental workflow for Cyclic Voltammetry.

Protocol for Spectroelectrochemistry

This method combines UV-Vis spectroscopy with electrochemistry, allowing for the simultaneous monitoring of spectral changes as the redox state of this compound is controlled by an applied potential.[5][12]

Objective: To determine the redox potential of this compound by monitoring the absorbance changes in the Soret band.

Materials:

-

Spectroelectrochemical cell (e.g., a quartz cuvette with an optically transparent electrode).

-

Potentiostat and UV-Vis Spectrophotometer.

-

This compound solution in a suitable buffer.

-

Redox mediators (optional, for facilitating electron transfer).[5]

Methodology:

-

Cell Setup: Place the this compound solution in the spectroelectrochemical cell.

-

Initial Spectrum: Record the initial UV-Vis spectrum of the fully oxidized (Fe³⁺) form. The Soret peak for this compound is typically near 400 nm.[13][14]

-

Potential Application: Apply a series of increasingly negative potentials using the potentiostat, allowing the system to reach equilibrium at each step.

-

Spectral Monitoring: Record a full UV-Vis spectrum at each potential step. As the Fe(III) is reduced to Fe(II), a shift in the Soret peak and changes in its intensity will be observed.

-

Data Plotting: Plot the absorbance at a specific wavelength (corresponding to either the oxidized or reduced form) against the applied potential.

-

Nernst Analysis: Fit the resulting titration curve to the Nernst equation. The potential at which the concentrations of the oxidized and reduced forms are equal corresponds to the formal redox potential (E°').[5]

Role in Redox Signaling and Pathophysiology

This compound's redox activity is not confined to in vitro systems; it is a key player in cellular signaling, particularly under conditions of oxidative stress.[15][16] Free heme/hematin, released during hemolysis, can be highly toxic due to its ability to promote the generation of reactive oxygen species (ROS).

The Heme Oxygenase-1 (HO-1) Pathway

To counteract heme-induced oxidative stress, cells have evolved the Heme Oxygenase-1 (HO-1) system. This compound is a potent inducer of HO-1.[15] The HO-1 enzyme catabolizes free heme into biliverdin, carbon monoxide (CO), and free ferrous iron (Fe²⁺).[17] These degradation products are themselves biologically active molecules that participate in cellular signaling and redox homeostasis.[17]

-

Biliverdin is subsequently reduced to bilirubin, a potent antioxidant.

-

Carbon Monoxide (CO) acts as a gasotransmitter with anti-inflammatory and anti-apoptotic properties.

-

Ferrous Iron (Fe²⁺) is sequestered by ferritin, preventing it from participating in Fenton chemistry.

This pathway is a critical cytoprotective mechanism against oxidative damage.[17]

Figure 3: The role of this compound in the HO-1 signaling pathway.

Conclusion

The redox chemistry of this compound is a complex and multifaceted field. Its Fe(III)/Fe(II) couple is central to its function, but the associated potentials and electron transfer mechanisms are exquisitely sensitive to the local environment. Understanding these properties through techniques like cyclic voltammetry and spectroelectrochemistry is vital. In a biological context, the redox cycling of this compound is a double-edged sword: it is a source of oxidative stress but also a key trigger for powerful cytoprotective signaling pathways like the HO-1 system. For professionals in drug development, modulating the redox activity of this compound or targeting the pathways it influences represents a promising avenue for therapeutic intervention in a range of diseases characterized by hemolysis and oxidative damage.

References

- 1. The effect of water on the Fe(3+)/Fe(2+) reduction potential of heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ferric Heme Superoxide Reductive Transformations to Ferric Heme (Hydro)Peroxide Species: Spectroscopic Characterization and Thermodynamic Implications for H-atom Transfer (HAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electron transfer kinetics between hemoglobin subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. static.igem.org [static.igem.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectroelectrochemistry for determination of the redox potential in heme enzymes: Dye-decolorizing peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound [omlc.org]

- 15. Hemin attenuated oxidative stress and inflammation to improve wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redox reactions of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Analysis of Hematin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematin (B1673048), an oxidized derivative of heme, plays a crucial role in various physiological and pathological processes. Its accurate characterization and analysis are paramount for understanding its function and for the development of therapeutics targeting heme metabolism, particularly in diseases like malaria and sickle cell disease. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization and analysis of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying this compound, primarily due to the strong absorption of light by the porphyrin ring. The characteristic Soret band and Q-bands provide a spectroscopic signature for this compound and can be used for its quantification and to study its aggregation state.

Quantitative Data

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| Soret Band (monomeric) | ~386 - 400 | 85,000 at 386 nm | Acetic acid, various aqueous and organic solvents |

| Soret Band (aggregated/β-hematin) | Red-shifted | - | Aggregated state |

| Q-bands | ~502, ~627 | - | Aqueous 80% Acetic Acid |

Note: The exact position and intensity of the absorption bands can be influenced by the solvent, pH, and aggregation state of this compound.

Experimental Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its concentration.

Materials:

-

This compound sample

-

Spectrophotometer-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), 0.1 M NaOH, or a buffered aqueous solution)

-

Quartz cuvettes (1 cm path length)

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent. A common solvent is 0.1 M NaOH, which helps to monomerize the this compound. For example, dissolve 1 mg of this compound in 10 mL of 0.1 M NaOH to get a stock solution.

-

From the stock solution, prepare a dilution series to find an optimal concentration that gives an absorbance reading in the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

-

Set the wavelength range for scanning, typically from 300 nm to 700 nm, to cover both the Soret and Q-bands.

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the this compound sample.

-

Record the absorption spectrum of the this compound solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the Soret band.

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of this compound, where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration.

-

Fluorescence Spectroscopy

While heme-containing compounds are known to quench fluorescence, this compound can exhibit weak fluorescence, and its interaction with other molecules can be studied using fluorescence-based assays.

Quantitative Data

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum | ~405 | The fluorescence of porphyrins is often excited using the Soret band. |

| Emission Maximum | ~630, ~693 | The emission spectrum can be influenced by the environment and aggregation state.[1] |

| Quantum Yield | Low | The presence of the iron atom in the porphyrin ring leads to efficient non-radiative decay pathways, resulting in low fluorescence quantum yields. The fluorescence of porphyrins is generally weak.[2] |

Experimental Protocol

Objective: To measure the fluorescence emission spectrum of this compound.

Materials:

-

This compound sample

-

Fluorescence-grade solvent (e.g., ethanol, DMSO)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. Concentrations are typically in the micromolar range to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength to the λmax of the Soret band (e.g., 405 nm).

-

Set the emission wavelength range, for example, from 500 nm to 800 nm.

-

Set the excitation and emission slit widths to control the intensity and resolution.

-

-

Measurement:

-

Fill a fluorescence cuvette with the solvent to record a blank spectrum. This is important to identify any Raman scattering peaks from the solvent.

-

Replace the blank with the this compound sample cuvette.

-

Acquire the fluorescence emission spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to correct for solvent scattering and impurities.

-

Identify the emission maxima.

-

Raman Spectroscopy

Resonance Raman spectroscopy is a powerful technique for studying the vibrational modes of the porphyrin macrocycle in this compound. By using an excitation wavelength that coincides with an electronic transition of the molecule, the Raman signal is significantly enhanced.

Quantitative Data

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~1620 - 1640 | ν(Cα=Cβ) - Pyrrole stretching modes |

| ~1570 | A₁g mode |

| ~1371 | ν₄, A₁g mode, often used as a marker for oxidation state |

| ~795 | A₁g mode |

| ~677 | A₁g mode |

| ~344 | A₁g mode |

Note: The exact positions of the Raman bands can be sensitive to the iron spin and coordination state, as well as aggregation.[3]

Experimental Protocol

Objective: To obtain the Resonance Raman spectrum of a this compound sample.

Materials:

-

This compound sample

-

Solvent or solid substrate

-

Raman spectrometer with a suitable laser excitation source (e.g., 406, 488, 514, 568, 633, 780, or 830 nm)[3]

-

Microscope objective for focusing the laser and collecting the scattered light

Procedure:

-

Sample Preparation:

-

For solutions, dissolve this compound in a suitable solvent at a concentration sufficient to obtain a good signal-to-noise ratio.

-

For solid samples, the this compound powder can be pressed into a pellet or deposited on a suitable substrate (e.g., a calcium fluoride (B91410) slide).

-

-

Instrument Setup:

-

Select a laser excitation wavelength that is close to an absorption band of this compound to achieve resonance enhancement.

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Set the laser power to a level that does not cause sample degradation.

-

Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Measurement:

-

Focus the laser onto the sample using the microscope objective.

-

Collect the Raman spectrum over the desired spectral range (e.g., 200 - 1800 cm⁻¹).

-

-

Data Analysis:

-

Perform baseline correction and cosmic ray removal if necessary.

-

Identify the characteristic Raman bands of this compound and compare them with literature values for assignment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of paramagnetic molecules like this compound presents unique challenges due to the presence of the unpaired electrons of the Fe(III) center. This leads to significant broadening and large chemical shift ranges (hyperfine shifts) of the NMR signals.

Expected Spectral Features

-

¹H NMR: The proton signals of the porphyrin ring are expected to be significantly shifted and broadened. The chemical shift range can extend over hundreds of ppm.[4]

-

¹³C NMR: Similar to ¹H NMR, the carbon signals will also experience large hyperfine shifts and broadening.

Experimental Protocol

Objective: To acquire an NMR spectrum of a this compound sample.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

High-quality NMR tubes

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in the deuterated solvent. Due to the paramagnetic nature, higher concentrations may be required compared to diamagnetic samples.[5][6]

-

Ensure the sample is free of particulate matter by filtering it into the NMR tube.[5]

-

Oxygen, being paramagnetic, can further broaden the signals. For high-resolution experiments, degassing the sample by freeze-pump-thaw cycles may be necessary.[6]

-

-

Instrument Setup:

-

Use a spectrometer with a high magnetic field to improve resolution and sensitivity.

-

Optimize acquisition parameters for paramagnetic samples, which often involves using shorter relaxation delays due to faster nuclear relaxation.

-

-

Measurement:

-

Acquire the ¹H and/or ¹³C NMR spectra. Due to the wide chemical shift range, a large spectral width must be set.

-

-

Data Analysis:

-

Data processing will involve phasing and baseline correction.

-

Assigning the resonances can be challenging and often requires comparison with model compounds and theoretical calculations.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of small molecules like this compound, allowing for the determination of its molecular weight and investigation of its fragmentation patterns.

Quantitative Data

| m/z Value | Assignment |

| ~616.17 | [M+H]⁺ of Heme (C₃₄H₃₂FeN₄O₄) |

Note: The observed m/z will depend on the ionization mode and the specific adducts formed.

Experimental Protocol

Objective: To obtain the ESI mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Formic acid (for promoting ionization in positive mode)

-

ESI-mass spectrometer

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimal values for the analyte.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 100 - 1000).

-

-

Measurement:

-

Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography system.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to this compound.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. The predominant fragment ion is often observed at m/z 616, corresponding to the loss of the axial ligand and reduction of Fe(III) to Fe(II).[8]

-

Signaling Pathways and Experimental Workflows

This compound is not merely an inert byproduct but an active signaling molecule that can trigger various cellular responses, particularly inflammation and platelet activation.

This compound-Mediated TLR4 Signaling

Free heme can act as a danger-associated molecular pattern (DAMP) and activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to an inflammatory response.[9][10]

References

- 1. Fluorescence Spectroscopy Shows Porphyrins Produced by Cultured Oral Bacteria Differ Depending on Composition of Growth Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Role of TLR4 signaling in the nephrotoxicity of heme and heme proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TLR4 Signaling by Heme and the Role of Heme-Binding Blood Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hematin-Based Assays in Antimalarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial drugs. A crucial and well-validated target in the parasite's lifecycle is the detoxification of heme. During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin, releasing toxic-free heme. To protect itself, the parasite crystallizes the heme into an inert polymer called hemozoin, a process vital for its survival.[1][2] Inhibition of hemozoin formation leads to a buildup of toxic heme, ultimately killing the parasite.[3] This unique biochemical pathway offers an attractive target for drug discovery.

Hematin-based assays are robust in vitro methods that mimic the physiological process of hemozoin formation (β-hematin is the synthetic equivalent of hemozoin) and are widely used for high-throughput screening (HTS) of potential antimalarial compounds.[1][2][3] These assays provide a platform to identify inhibitors of heme crystallization, a mechanism of action for established antimalarials like chloroquine (B1663885) and amodiaquine.[2] This document provides detailed protocols for key this compound-based assays, a summary of quantitative data for known inhibitors, and visual workflows to guide researchers in the field of antimalarial drug discovery.

Biochemical Pathway: Heme Detoxification in Plasmodium falciparum

The detoxification of heme in the parasite's acidic food vacuole is a critical survival mechanism. Free heme, a toxic byproduct of hemoglobin digestion, is converted into insoluble, non-toxic hemozoin crystals. This process is a prime target for many antimalarial drugs.

Caption: Biochemical pathway of heme detoxification to hemozoin in the malaria parasite.

Experimental Protocols

Colorimetric Pyridine-Based β-Hematin Inhibition Assay

This assay quantifies the amount of unpolymerized heme by forming a colored complex with pyridine (B92270), which can be measured spectrophotometrically.

Materials:

-

Hemin (B1673052) chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium acetate (B1210297)

-

Acetic acid

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Pyridine

-

HEPES buffer

-

96-well microplates

-

Microplate reader

Protocol:

-

Preparation of This compound (B1673048) Solution:

-

Prepare a stock solution of hemin chloride in 0.2 M NaOH.

-

Mix the hemin solution with 3 M sodium acetate and 17.4 M acetic acid to achieve a final pH of approximately 4.8.[4]

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the test compound dissolved in DMSO or water. For controls, use DMSO or water alone.

-

Add 100 µL of the prepared this compound solution to each well.[4]

-

Include positive controls (e.g., chloroquine) and negative controls (solvent only) in each plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 24 hours with shaking to allow for β-hematin formation.[4]

-

-

Quantification:

-

Centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant.

-

To quantify the remaining free heme, add a solution containing 50% pyridine (v/v), 20% acetone (v/v), and 200 mM HEPES buffer (pH 7.4).[5]

-

Shake the plate for 10 minutes to dissolve the free heme.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of unpolymerized heme.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

NP-40 Detergent-Mediated β-Hematin Formation Assay

This high-throughput assay uses the non-ionic detergent NP-40 to facilitate β-hematin formation under physiologically relevant conditions.[2]

Materials:

-

Hemin chloride

-

DMSO

-

Nonidet P-40 (NP-40)

-

Acetate buffer (2 M, pH 4.9)

-

Acetone

-

Pyridine

-

HEPES buffer

-

384-well microplates

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Assay Setup (for a 384-well plate):

-

Incubation:

-

Quantification:

-

Data Analysis:

-

Calculate the percentage of inhibition and IC50 values as described for the pyridine-based assay.

-

SYBR Green I-Based Fluorescence Assay for in vitro Antimalarial Activity

This whole-cell assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I. It is often used as a secondary screen for hits identified in primary this compound-based assays.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium

-

Human red blood cells

-

SYBR Green I dye

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Protocol:

-

Parasite Culture and Assay Setup:

-

Prepare a parasite culture with a starting parasitemia of 0.5% and a hematocrit of 4%.

-

Add 90 µL of the cell suspension to each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations.

-

-

Incubation:

-

Incubate the plates for 48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition and determine the IC50 values.

-

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of common antimalarial drugs and novel inhibitors in various this compound-based and whole-cell assays.

| Compound | Assay Type | IC50 (µM) | Reference |

| Chloroquine | β-Hematin Inhibition | 53.0 | [10] |

| Amodiaquine | β-Hematin Inhibition | 21.0 | [10] |

| Chloroquine | β-Hematin Inhibition | 25.04 | [8] |

| Dihydroartemisinin | β-Hematin Inhibition | 18.04 | [8] |

| Mefloquine | β-Hematin Inhibition | 15.78 | [8] |

| Chromone 23 | β-Hematin Inhibition | 1.41 | [8] |

| Chromone 24 | β-Hematin Inhibition | 1.76 | [8] |

| Phthalazine 2e | β-Hematin Inhibition | 5.30 | [11] |

| Phthalazine 2f | β-Hematin Inhibition | 5.50 | [11] |

| Triarylcarbinol (Ro 06-9075) | This compound Polymerization | <50 | [1] |

| Piperazine (Ro 10-3428) | This compound Polymerization | <50 | [1] |

| Benzophenone (Ro 22-8014) | This compound Polymerization | <50 | [1] |

| Chloroquine | P. falciparum (3D7, sensitive) | 0.0005 - 0.5 | [12] |

| Chloroquine | P. falciparum (Dd2, resistant) | 0.0088 - 9.0 | [12] |

High-Throughput Screening Workflow

A typical high-throughput screening campaign for antimalarial drug discovery involves a series of assays to identify and validate potential lead compounds.

Caption: High-throughput screening workflow for antimalarial drug discovery.

Logical Screening Cascade

The progression from a large compound library to a preclinical candidate follows a logical cascade of screening and validation steps.

Caption: Logical cascade for antimalarial drug screening and validation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the NP-40 detergent-mediated assay in discovery of inhibitors of beta-hematin crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. scienceasia.org [scienceasia.org]

- 9. iddo.org [iddo.org]

- 10. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

Application of Hematin in Cell Culture Experiments: A Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematin (B1673048), an iron-containing porphyrin derived from heme, is a crucial molecule in various biological processes. In the realm of cell culture, it is particularly recognized for its ability to induce erythroid differentiation in specific cell lines, making it an invaluable tool for studying hematopoiesis and developing therapeutic strategies for hemoglobinopathies. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, with a focus on its role in inducing differentiation and its effects on cell viability and signaling pathways.

Key Applications in Cell Culture

-

Induction of Erythroid Differentiation: this compound is widely used to stimulate the differentiation of erythroid precursor cells, such as the human erythroleukemia cell lines K562 and HEL, into hemoglobin-producing cells.[1][2][3][4] This process is characterized by morphological changes, a decrease in cell proliferation, and a significant increase in the synthesis of embryonic and fetal globins.[1][2]

-

Studying Globin Gene Regulation: The induction of globin gene expression by this compound provides a robust model system to investigate the molecular mechanisms that control hemoglobin synthesis.[5][6][7] Researchers can use this system to screen for compounds that may modulate globin gene expression for therapeutic purposes.

-

Drug Sensitivity Screening: this compound has been shown to enhance the sensitivity of erythroleukemia cells to certain chemotherapeutic agents, such as 1-beta-D-arabinofuranosylcytosine (ara-C), suggesting its potential use in combination therapies.[8]

Data Presentation: Quantitative Effects of this compound on Erythroid Differentiation

The following tables summarize the quantitative effects of this compound on K562 cells, a commonly used model for erythroid differentiation.

Table 1: Effect of this compound on Globin Gene Expression in K562 Cells

| Globin Gene | Fold Increase in mRNA Levels (30 µM Hemin) | Reference |

| α-globin | 1.5 - 2.3 | [5][6] |

| γ-globin | 1.5 - 2.3 | [5][6] |

| ε-globin | 1.5 - 2.3 | [5][6] |

Table 2: Time-Dependent Increase in Benzidine-Positive K562 Cells with Hemin Treatment (40 µM)

| Incubation Time (hours) | Percentage of Benzidine-Positive Cells (%) | Reference |

| 0 | 0.7 | [4] |

| 12 | 4.2 | [4] |

| 24 | 23.1 | [4] |

| 36 | 35.7 | [4] |

| 48 | 54.5 | [4] |

Table 3: Optimal this compound Concentration for K562 Cell Differentiation

| Concentration Range | Solvent | Observed Effects | Reference |

| 20 µM - 60 µM | DMSO or dilute NaOH | Decreased cell proliferation, increased hemoglobin expression | |

| 40 µM | Not specified | Successful induction of erythroid differentiation | [4] |

Experimental Protocols

Here, we provide detailed protocols for key experiments involving this compound in cell culture.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH

-

Sterile, light-protected microcentrifuge tubes

-

Sterile 0.22 µm syringe filter (optional)

Procedure:

-

For a DMSO-based stock solution:

-

Under sterile conditions, dissolve this compound powder in cell culture-grade DMSO to a final concentration of 10-20 mM.

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution.

-

-

For a NaOH-based stock solution:

-

Under sterile conditions, dissolve this compound powder in 0.1 M NaOH to the desired concentration.

-

-

Sterilization (Optional): If the solvent was not sterile, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

-

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a sterile this compound stock solution.

Protocol 2: Induction of Erythroid Differentiation in K562 Cells

Objective: To induce erythroid differentiation in K562 cells using this compound.

Materials:

-

K562 cells

-

Complete RPMI-1640 medium (with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (from Protocol 1)

-

6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed K562 cells at a density of 1 x 10⁵ cells/mL in a 6-well plate with complete RPMI-1640 medium.

-

Add this compound stock solution to the desired final concentration (e.g., 40 µM).

-

Incubate the cells at 37°C in a 5% CO₂ humidified incubator for the desired time period (e.g., 24, 48, 72 hours).

-

Monitor the cells daily for morphological changes (e.g., smaller size, reddish color) indicative of differentiation.

-

Harvest cells at different time points for further analysis (e.g., benzidine (B372746) staining, gene expression analysis).

Protocol 3: Benzidine Staining for Hemoglobin Detection

Objective: To detect hemoglobin-containing cells following this compound-induced differentiation.

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

Benzidine solution (0.2% w/v in 0.5 M acetic acid)

-

3% Hydrogen peroxide (H₂O₂)

-

Microscope slides

-

Coverslips

-

Light microscope

Procedure:

-

Harvest a small aliquot of the cell suspension.

-

Wash the cells once with PBS and resuspend in a small volume of PBS.

-

Prepare the staining solution immediately before use by mixing 100 µL of benzidine solution with 2 µL of 3% H₂O₂. Caution: Benzidine is a carcinogen. Handle with appropriate safety precautions.

-

Mix an equal volume of cell suspension and staining solution on a microscope slide.

-

Incubate at room temperature for 5-10 minutes.

-

Place a coverslip over the mixture and observe under a light microscope.

-

Hemoglobin-positive cells will stain blue. Count the percentage of blue (positive) cells versus colorless (negative) cells.

Workflow for Benzidine Staining

Caption: Workflow for detecting hemoglobin with benzidine staining.

Protocol 4: Cell Viability Assessment using MTT Assay

Objective: To assess the viability of cells after treatment with this compound.

Materials:

-

This compound-treated and control cells

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and treat with various concentrations of this compound. Include untreated control wells.

-

Incubate for the desired exposure time.

-

Important Consideration for this compound: The reddish-brown color of this compound can interfere with the absorbance reading of the formazan (B1609692) product. To minimize this, it is recommended to:

-

Carefully aspirate the medium containing this compound.

-

Wash the cells gently with pre-warmed PBS.

-

Add fresh, this compound-free medium to each well.

-

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways Involved in this compound-Induced Differentiation

This compound influences several key signaling pathways to promote erythroid differentiation and regulate cell fate.

Signaling Pathways in this compound-Induced Erythroid Differentiation

Caption: Key signaling pathways modulated by this compound.

-

TGF-β/Smad Pathway: this compound has been shown to inhibit the phosphorylation of Smad3, a key component of the TGF-β signaling pathway.[6] The TGF-β pathway is generally considered an inhibitor of erythropoiesis, so its inhibition by this compound can promote erythroid differentiation.[6]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is often activated during erythroid differentiation and is thought to play a positive regulatory role.[9] this compound can influence this pathway, contributing to the differentiation process.

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. While this compound induces differentiation, which is often associated with a decrease in proliferation, the PI3K/Akt pathway may still play a role in maintaining the viability of differentiating cells.

Conclusion

This compound is a potent and versatile tool for in vitro studies of erythropoiesis and globin gene regulation. By utilizing the detailed protocols and understanding the underlying signaling mechanisms outlined in this document, researchers can effectively employ this compound in their cell culture experiments to gain valuable insights into red blood cell development and explore novel therapeutic avenues for blood disorders. Careful optimization of experimental conditions, particularly concerning concentration and potential assay interferences, is crucial for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. High-level embryonic globin production with efficient erythroid differentiation from a K562 erythroleukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of erythroid differentiation in K562 cells by the EPAS1-IRS2 axis under hypoxic conditions [frontiersin.org]

- 4. ETV6 Regulates Hemin-Induced Erythroid Differentiation of K562 Cells through Mediating the Raf/MEK/ERK Pathway [jstage.jst.go.jp]

- 5. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemin-induced acceleration of hemoglobin production in immature cultured erythroid cells: preferential enhancement of fetal hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemin enhances the sensitivity of erythroleukemia cells to 1-beta-D-arabinofuranosylcytosine by both activation of deoxycytidine kinase and reduction of cytidine deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Hematin as a catalyst in organic synthesis and reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hematin (B1673048), a hydroxylated iron (III) protoporphyrin IX, has emerged as a cost-effective and environmentally benign catalyst in a variety of organic reactions. Its activity, which mimics that of heme-containing enzymes like peroxidases, makes it a valuable tool in sustainable chemistry. This document provides detailed application notes, experimental protocols, and quantitative data for key organic transformations catalyzed by this compound.

Oxidative Polymerization of Phenols and Vinyl Monomers

This compound is an effective catalyst for the oxidative polymerization of phenolic compounds and vinyl monomers, offering a green alternative to traditional polymerization methods. This process is particularly relevant in the synthesis of functional polymers and materials.

Application Notes

This compound, in the presence of an oxidizing agent such as hydrogen peroxide, catalyzes the formation of phenoxyl or vinyl radicals, which then propagate to form polymers. The reaction conditions, including pH, catalyst concentration, and the ratio of oxidant to monomer, significantly influence the polymer yield and molecular weight. For phenolic substrates, the reaction typically proceeds via a two-step electron transfer mechanism, analogous to the catalytic cycle of horseradish peroxidase (HRP)[1]. In vinyl polymerization, this compound initiates a free-radical process. The use of pegylated this compound has been shown to enhance the molecular weight of the resulting polymer in aqueous media[2].

Quantitative Data

Table 1: this compound-Catalyzed Polymerization of p-Ethylphenol

| This compound Concentration (mM) | pH | Yield (%) | Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |

| 0.5 | 7.0 | 65 | 1200 | 1.8 | [1] |

| 1.0 | 7.0 | 85 | 1500 | 1.7 | [1] |

| 1.5 | 7.0 | 82 | 1450 | 1.8 | [1] |

| 2.0 | 7.0 | 78 | 1400 | 1.9 | [1] |

| 1.0 | 4.0 | 45 | 900 | 2.1 | [1] |

| 1.0 | 5.0 | 68 | 1100 | 1.9 | [1] |

| 1.0 | 8.0 | 80 | 1400 | 1.8 | [1] |

| 1.0 | 11.0 | 75 | 1300 | 1.9 | [1] |

Table 2: this compound-Catalyzed Polymerization of Sodium Styrene Sulfonate in Water

| Catalyst | pH | Yield (%) | Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |

| This compound | 11.0 | 75 | 180,000 | 3.2 | [2] |

| PEG-Hematin | 7.0 | 88 | 223,520 | 3.5 | [2] |

Experimental Protocol: Oxidative Polymerization of p-Ethylphenol

Materials:

-

This compound

-

p-Ethylphenol (monomer)

-

Dimethylformamide (DMF)

-

Phosphate (B84403) buffer (pH 7.0)

-

Hydrogen peroxide (30% solution)

-

Sonicator

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation: Dissolve the desired amount of this compound (e.g., 3.2 mg for a 1 mM solution) in 1.5 mL of DMF. Use sonication to facilitate dissolution.

-

Monomer Solution: Prepare a solution of p-ethylphenol (1 mmol, 0.12 g) in 3.5 mL of phosphate buffer (pH 7.0).

-

Reaction Initiation: Add the this compound solution to the monomer solution and stir the mixture at room temperature.

-

Oxidant Addition: Add 0.05 mL of 30% hydrogen peroxide dropwise to the reaction mixture to initiate the polymerization. Repeat the addition of 0.05 mL of hydrogen peroxide two more times at 15-minute intervals.

-

Reaction Progression: Continue stirring the reaction mixture for 24 hours at room temperature. The formation of a dark precipitate indicates polymer formation.

-

Product Isolation: Collect the polymer precipitate by filtration, wash it with water to remove any unreacted monomer and catalyst, and then dry it under vacuum.

-

Characterization: Characterize the resulting poly(p-ethylphenol) for its yield, molecular weight (Mn), and polydispersity index (PDI) using appropriate analytical techniques such as Gel Permeation Chromatography (GPC).

Reaction Mechanism: Oxidative Polymerization of Phenols

Caption: Catalytic cycle of this compound in the oxidative polymerization of phenols.

In Situ Hydrogelation

This compound serves as a biocompatible and efficient alternative to HRP for the in situ formation of hydrogels from polymers containing phenolic hydroxyl (Ph) moieties. This has significant applications in tissue engineering and drug delivery.

Application Notes

The this compound-catalyzed in situ hydrogelation process involves the oxidative coupling of phenolic hydroxyl groups on polymer backbones in the presence of hydrogen peroxide. This leads to the formation of a cross-linked three-dimensional network, resulting in gelation. The gelation time can be controlled by varying the concentrations of this compound and hydrogen peroxide. This method is highly cytocompatible, making it suitable for in vivo applications[3].

Quantitative Data

Table 3: Gelation Time of Gelatin-Ph (5 wt%) Solution at pH 7.4

| This compound (mg/mL) | H₂O₂ (mM) | Gelation Time (s) | Reference |

| 0.01 | 1 | 95 | [4] |

| 0.01 | 10 | 25 | [4] |

| 0.01 | 20 | 12 | [4] |

| 0.01 | 40 | 6 | [4] |

| 0.01 | 100 | 6 | [4] |

Experimental Protocol: In Situ Hydrogelation of a Gelatin-Phenol Conjugate

Materials:

-

Gelatin-phenol (Gelatin-Ph) conjugate

-

This compound

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Hydrogen peroxide (H₂O₂) solution

-

Vortex mixer

Procedure:

-

Polymer Solution: Prepare a 5 wt% solution of the Gelatin-Ph conjugate in PBS (pH 7.4).

-

Catalyst Addition: Add this compound to the Gelatin-Ph solution to achieve the desired final concentration (e.g., 0.01 mg/mL).

-

Initiation of Gelation: Add the required volume of H₂O₂ solution to the mixture to reach the desired final concentration (e.g., 40 mM).

-

Mixing: Immediately and thoroughly mix the solution using a vortex mixer.

-

Gelation Time Measurement: Start a timer immediately after the addition of H₂O₂. The gelation time is the time taken for the solution to stop flowing when the vial is inverted.

-

Cell Encapsulation (Optional): For cell encapsulation studies, resuspend the desired cells in the Gelatin-Ph/hematin solution before the addition of H₂O₂.

Experimental Workflow: In Situ Hydrogelation

Caption: Workflow for this compound-catalyzed in situ hydrogelation.

Carbon Dioxide (CO₂) Cycloaddition

While specific, detailed protocols for this compound-catalyzed CO₂ cycloaddition are not extensively documented in the reviewed literature, iron-based catalysts, in general, are known to be effective for this transformation. This compound, as an iron-containing porphyrin, is a promising candidate for this green chemical process.

Application Notes

The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction and a significant route for CO₂ utilization. This reaction is typically catalyzed by a Lewis acid in combination with a nucleophilic co-catalyst. The iron center in this compound can act as a Lewis acid to activate the epoxide ring, making it susceptible to nucleophilic attack. A co-catalyst, often a halide salt, provides the nucleophile that initiates the ring-opening of the epoxide. The resulting intermediate then reacts with CO₂, followed by an intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. Both homogeneous and heterogeneous systems using this compound derivatives have been explored.

Proposed Reaction Mechanism: CO₂ Cycloaddition

Caption: Proposed mechanism for this compound-catalyzed CO₂ cycloaddition.

Other Potential Applications

While the applications of this compound in oxidative polymerization and hydrogelation are well-established, its potential in other areas of organic synthesis is an active area of research. Iron-based catalysts are widely used in:

-

C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful tool for the synthesis of complex molecules. While many iron catalysts are known, specific applications of this compound are less common but represent a promising area for future research.

-

Asymmetric Synthesis: The development of chiral iron-based catalysts for asymmetric transformations is of great interest. The porphyrin ligand of this compound could potentially be modified with chiral auxiliaries to induce enantioselectivity.

-

Cross-Coupling Reactions: Iron-catalyzed cross-coupling reactions are emerging as a low-cost and less toxic alternative to palladium-catalyzed reactions. The catalytic activity of this compound in such transformations warrants further investigation.

For these applications, the direct use of unmodified this compound may be limited, and the development of this compound-derived catalysts with tailored ligands and supports is likely necessary to achieve high efficiency and selectivity.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for In Vitro Hematin Crystallization Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for in vitro hematin (B1673048) crystallization assays, a critical tool in the discovery and development of antimalarial drugs. The detoxification of free heme into hemozoin (β-hematin) is a crucial physiological process for the malaria parasite, Plasmodium falciparum, making it an attractive target for therapeutic intervention.[1] The in vitro assays described herein simulate this biomineralization process, enabling the screening and characterization of potential inhibitory compounds.

Introduction to this compound Crystallization

During its intraerythrocytic life cycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[1][2] To protect itself, the parasite detoxifies heme by converting it into an insoluble crystalline pigment called hemozoin, which is biologically inert.[1][2] This process of hemozoin formation is a unique and essential pathway for parasite survival, making it a prime target for antimalarial drugs like chloroquine.[1][3] In vitro this compound crystallization assays replicate the formation of β-hematin, a synthetic crystal structurally and chemically identical to hemozoin, providing a robust platform for high-throughput screening of potential inhibitors.[1][2]

The mechanism of hemozoin formation in vivo is thought to be a complex process that occurs at the lipid-water interface within the parasite's acidic digestive vacuole.[4][5] It is believed to be a two-step process involving histidine-rich proteins that facilitate the initial dimerization of heme molecules, followed by lipids that promote the growth of the crystal lattice.[3] Various in vitro methods have been developed to mimic these conditions, utilizing lipids, detergents, or pre-formed β-hematin crystals to initiate and catalyze the crystallization process.[2][3][6]

Experimental Protocols

Several methods for in vitro this compound crystallization have been established, each with its own advantages for specific applications, such as high-throughput screening or detailed mechanistic studies. Below are detailed protocols for commonly used assays.

Lipid-Mediated this compound Crystallization Assay

This method closely mimics the proposed in vivo environment of hemozoin formation at the surface of neutral lipid bodies.[4][5]

Materials:

-

Hemin (B1673052) chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

0.2 M Ammonium (B1175870) acetate (B1210297) buffer (pH 4.9)

-

Lipid solution (e.g., 200 µM 1-Stearoyl-rac-glycerol in ethanol)[7]

-

Test compounds (dissolved in an appropriate solvent)

-

96-well round-bottom plates

-

Plate shaker

-

Incubator (37°C)

-

Plate reader

Protocol:

-

Prepare a 25 mM stock solution of hemin chloride in DMSO. Sonicate for one minute and filter through a 0.22 µm PVDF membrane to remove any insoluble particles.[8]

-

Prepare a 222.2 µM working solution of this compound by adding 177.8 µL of the 25 mM hemin stock to 20 mL of 0.2 M ammonium acetate buffer (pH 4.9).[7]

-

In a 96-well plate, add the components in the following order:

-

The final volume in each well should be adjusted with the acetate buffer.

-

Incubate the plate at 37°C for 20 hours with constant shaking at 55 rpm.[7]

-

Following incubation, quantify the amount of β-hematin formed (see Section 3).

Detergent (NP-40)-Mediated High-Throughput Screening (HTS) Assay

This assay utilizes the non-ionic detergent Nonidet P-40 (NP-40) as a surrogate for lipids to mediate β-hematin formation and is well-suited for HTS.[8][9]

Materials:

-

Hemin chloride

-

DMSO

-

Deionized water

-

NP-40 stock solution (e.g., 348 µM in water)[8]

-

Acetone

-

Test compounds

-

384-well microtiter plates

-

Non-contact liquid handler and bulk liquid delivery system (for HTS)

-

Plate shaker

-

Incubator (37°C)

-

SpectraMax M5 plate reader or equivalent

Protocol:

-

Prepare a 25 mM stock solution of hemin chloride in DMSO as described previously.[8]

-

Using a liquid handler, dispense the test compounds into the 384-well plates.[9]

-

Add the following solutions to each well in the specified order:

-

Incubate the plates at 37°C for six hours with shaking.[9]

-

After incubation, add pyridine to each well.[9] Pyridine forms a complex with unreacted this compound, allowing for its quantification.[10]

-

Measure the absorbance to determine the amount of remaining this compound and, by extension, the amount of β-hematin formed.[9]

Quantification of β-Hematin Formation

Accurate quantification of the newly formed β-hematin is crucial. A common issue is the interference from unreacted monomeric heme and heme aggregates.[11][12] The following spectrophotometric method addresses this by sequential washing steps.

Protocol:

-

After the incubation period, centrifuge the 96-well plates.

-

Discard the supernatant.

-

Wash the pellet sequentially with:

-

After the final wash, dissolve the remaining β-hematin pellet in 200 µL of 0.36 M sodium hydroxide (B78521) containing 2% (w/v) SDS.[7]

-

Measure the absorbance of the dissolved β-hematin at 400 nm using a plate reader.[7]

-

The concentration of β-hematin can be calculated using a molar extinction coefficient of 1 x 105 M-1cm-1.[7]

Data Presentation

The following table summarizes the key quantitative parameters from various published protocols for in vitro this compound crystallization assays.

| Parameter | Lipid-Mediated Assay | Detergent (NP-40) HTS Assay | Tween 20-Mediated Assay |

| Hemin Concentration | 100 µM[7] | Final concentration not specified, but derived from a 25 mM stock[8] | 50 µM[2] |

| Initiator | 50 µM Lipid Solution (e.g., 1-Stearoyl-rac-glycerol)[7] | 348 µM NP-40 stock (5 µL per well)[8] | 0.012 g/liter Tween 20 |

| Buffer | 0.1 M Ammonium Acetate, pH 4.9[7] | Not specified, water added[8] | 1 M Acetate Buffer, pH 4.8[2] |

| Temperature | 37°C[7] | 37°C[8] | Not specified |

| Incubation Time | 20 hours[7] | 6 hours[9] | 250 minutes |

| Plate Format | 96-well[7] | 384-well[8] | Not specified |

| Quantification | Spectrophotometry at 400 nm after pellet dissolution[7] | Absorbance measurement after pyridine addition[9] | Colorimetric, absorbance at 415/630 nm[2][14] |

Visualizations

Proposed Mechanism of Hemozoin Formation

The formation of hemozoin is a critical detoxification pathway for the malaria parasite. The diagram below illustrates the proposed two-step mechanism involving both histidine-rich proteins and lipids.

Caption: Proposed two-step mechanism of hemozoin formation.

Experimental Workflow for High-Throughput Screening

The following diagram outlines the typical workflow for a high-throughput screening (HTS) assay designed to identify inhibitors of this compound crystallization.

Caption: High-throughput screening workflow for this compound crystallization inhibitors.

References

- 1. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemozoin formation in malaria: a two-step process involving histidine-rich proteins and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 5. Recent advances in understanding the mechanism of hemozoin (malaria pigment) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A physiochemical mechanism of hemozoin (beta-hematin) synthesis by malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipophilic Mediated Assays for β-Hematin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Hematin in Experimental Models of Porphyria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrias are a group of rare metabolic disorders resulting from deficiencies in specific enzymes of the heme biosynthesis pathway. This leads to the accumulation of porphyrin precursors, such as 5-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), or porphyrins, which are responsible for the clinical manifestations of the disease.[1][2] While This compound (B1673048) (a hydroxylated form of heme) is clinically used to treat acute porphyria attacks by replenishing the hepatic heme pool and downregulating the heme synthesis pathway, in a research setting, it serves as a critical tool to study the therapeutic mechanisms in animal models where a porphyria-like state is induced by other means.[3][4]

These application notes provide a detailed framework for utilizing a chemically-induced model of acute intermittent porphyria (AIP) in mice and the subsequent therapeutic intervention with this compound.

Mechanism of Action and Signaling Pathways

This compound's primary therapeutic effect in acute porphyria is the negative feedback inhibition of 5-aminolevulinic acid synthase 1 (ALAS1), the rate-limiting enzyme in the hepatic heme synthesis pathway.[5][6] By supplying exogenous heme, this compound replenishes the regulatory "free" heme pool in hepatocytes. This leads to the repression of ALAS1 transcription, thereby reducing the production of the neurotoxic porphyrin precursors ALA and PBG.[5][7]

Furthermore, administration of this compound can induce the expression of heme oxygenase-1 (HO-1), a key enzyme in heme catabolism.[6] HO-1 breaks down heme into biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), free iron, and carbon monoxide (CO).[6] The induction of HO-1 is a cytoprotective response to oxidative stress and inflammation.[6]

Heme Synthesis and Regulation by this compound

The following diagram illustrates the heme synthesis pathway and the regulatory role of this compound.

Heme Oxygenase-1 (HO-1) Induction Pathway

The induction of HO-1 by this compound involves the activation of transcription factors that recognize stress-responsive elements in the HO-1 gene promoter.

Experimental Protocols

The following protocols describe the induction of a porphyria-like state in a mouse model of AIP using phenobarbital (B1680315), followed by therapeutic intervention with this compound.

Experimental Workflow

Protocol 1: Induction of Porphyria-like State in AIP Mice

This protocol is adapted from studies using mice with a deficiency in porphobilinogen deaminase (PBGD/HMBS), which biochemically mimic AIP.[7][8]

Materials:

-

AIP mice (e.g., HMBS-deficient T1/T2 mice) and wild-type controls.[7]

-

Phenobarbital sodium salt.

-

Sterile 0.9% saline.

-

Metabolic cages for urine collection.

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare a fresh solution of phenobarbital in sterile 0.9% saline at a concentration of 10 mg/mL.

-

Administer phenobarbital via intraperitoneal (i.p.) injection daily for 4 consecutive days. A dose escalation may be used, for example: 75, 80, 85, and 90 mg/kg/day.[7]

-

House mice in metabolic cages for 24-hour urine collection each day of the induction period. Protect urine samples from light and store at -20°C or below until analysis.

-

On day 5, the porphyria-like state with elevated ALA and PBG is induced and mice are ready for therapeutic intervention.

Protocol 2: this compound Administration

Materials:

-

Hemin (B1673052) (e.g., Panthis compound® lyophilized powder).[9][10]

-

Sterile Water for Injection, USP.[9]

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Sterile syringes and filters (0.45 µm).[10]

Procedure for Intravenous (i.v.) Administration:

-

Reconstitute lyophilized hemin immediately before use. For example, add 48 mL of Sterile Water for Injection to a 350 mg vial of Panthis compound® to get a concentration of approximately 7 mg/mL. Shake well for 2-3 minutes to dissolve.[9]

-

The recommended therapeutic dose in mice can range from 6 µg/g (6 mg/kg) to 40 µmol/kg.[11][12] A dose of 3-4 mg/kg is standard in clinical practice and can be adapted for animal studies.[3][4]

-

Dilute the reconstituted hemin solution in sterile PBS to the final desired concentration for injection.

-

Administer the hemin solution via tail vein injection. The volume should be appropriate for the mouse's weight (e.g., 100-200 µL).

-

For the control group, administer an equivalent volume of the vehicle (e.g., PBS).

Procedure for Intraperitoneal (i.p.) Administration:

-

Prepare the hemin solution as described above. A dose of 40 mg/kg has been used in some mouse studies.[13]

-

Administer the solution via i.p. injection.

-

Administer the vehicle to the control group.

Timing of Administration:

-

This compound can be administered as a single dose after the 4-day phenobarbital induction to study the acute therapeutic effect.[8]

-

Blood and urine samples can be collected at various time points post-administration (e.g., 30 minutes, 2, 4, 6, 24 hours) to monitor the clearance of ALA and PBG.[8]

Protocol 3: Measurement of Urinary ALA and PBG

This protocol is based on the Mauzerall-Granick method.[14]

Materials:

-

Collected urine samples.

-

Dowex resin columns.

-

Ehrlich's reagent.

-

Spectrophotometer.

Procedure:

-

Thaw urine samples and centrifuge to remove any precipitates.

-

Separate ALA and PBG from interfering substances using ion-exchange chromatography (Dowex resin columns).

-

Elute ALA and PBG separately.

-

Convert ALA to a pyrrole.

-

Add Ehrlich's reagent to both the PBG and converted ALA samples. This reagent reacts with pyrroles to form a colored product.

-

Measure the absorbance of the colored product using a spectrophotometer.

-

Calculate the concentrations of ALA and PBG based on a standard curve. Results are typically normalized to creatinine (B1669602) concentration.

Protocol 4: Uroporphyrinogen Decarboxylase (UROD) Activity Assay

This assay measures the conversion of uroporphyrinogen to coproporphyrinogen in erythrocyte lysates.[15]

Materials:

-

Whole blood collected in heparinized tubes.

-

Solutions for cell lysis and incubation buffers.

-

Uroporphyrinogen substrate.

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Procedure:

-

Collect whole blood and protect from light. Prepare erythrocyte lysates.

-

Incubate the lysate with uroporphyrinogen substrate under standardized conditions (e.g., 37°C).

-

Stop the reaction and oxidize the remaining uroporphyrinogen to uroporphyrin.

-

Measure the amount of substrate consumed by quantifying the remaining uroporphyrin using HPLC with fluorescence detection.

-

Calculate enzyme activity, typically expressed as nmol/mL erythrocytes/hr.

Protocol 5: Ferrochelatase (FECH) Activity Assay

This assay measures the insertion of a metal ion (zinc is often used as a substitute for iron) into a porphyrin substrate.[9][16]

Materials:

-

Tissue homogenate (e.g., from liver) or cell lysate.

-

Incubation buffer containing a detergent (e.g., Tween 20).

-

Zinc acetate (B1210297) solution.

-

Mesoporphyrin IX substrate.

-

Stop reagent (e.g., EDTA in a dimethylsulfoxide/methanol mixture).

-

HPLC system with a fluorescence or UV detector.

Procedure:

-

Prepare tissue homogenate or cell lysate and determine the protein concentration.

-

Pre-incubate the sample with incubation buffer and zinc acetate at 37°C.

-

Initiate the reaction by adding the mesoporphyrin IX substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stop reagent and cooling on ice.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of zinc-mesoporphyrin using HPLC with fluorescence detection (e.g., excitation at 406 nm, emission at 578 nm).

-

Quantify the product relative to a standard curve and express activity as nmol of product formed per hour per mg of protein.

Data Presentation

The following tables summarize the expected quantitative changes in key biochemical markers in a phenobarbital-induced AIP mouse model and the anticipated effects of this compound treatment.

Table 1: Expected Porphyrin Precursor Levels in a Phenobarbital-Induced AIP Mouse Model

| Analyte | Sample Type | Condition | Expected Level |

| PBG | Urine | Baseline (AIP mouse) | Slightly elevated vs. wild-type |

| Phenobarbital-induced | Markedly elevated (e.g., >10-fold increase) | ||

| Post-Hematin Treatment | Rapid reduction towards baseline[8] | ||

| ALA | Urine | Baseline (AIP mouse) | Slightly elevated vs. wild-type |

| Phenobarbital-induced | Markedly elevated (e.g., >10-fold increase) | ||

| Post-Hematin Treatment | Reduction towards baseline[8] | ||

| PBG | Plasma | Phenobarbital-induced | Elevated[8] |

| Post-Hematin Treatment | Rapid reduction towards baseline[8] | ||

| ALA | Plasma | Phenobarbital-induced | Elevated[8] |

| Post-Hematin Treatment | Reduction towards baseline[8] |

Table 2: Heme Pathway Enzyme Activities in Experimental Porphyria Models

| Enzyme | Model | Expected Activity | Rationale |

| ALAS1 | Phenobarbital-induced AIP mouse | Markedly increased (~16-fold) | Negative feedback from heme depletion and drug induction. |

| UROD | Porphyria Cutanea Tarda (PCT) Model | Decreased | Hallmark of PCT. |

| FECH | Erythropoietic Protoporphyria (EPP) Model | Decreased | Hallmark of EPP. |

Conclusion

The experimental framework presented here provides a robust system for studying the pathophysiology of acute porphyria and for evaluating the efficacy of therapeutic agents like this compound. By combining a chemically-induced disease model with specific biochemical and enzymatic assays, researchers can gain valuable insights into the mechanisms of disease and the response to treatment. Careful adherence to these protocols will ensure reproducible and reliable data for advancing the development of novel therapies for porphyrias.

References

- 1. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Panthis compound for Acute Porphyria - American Porphyria Foundation [porphyriafoundation.org]

- 3. reference.medscape.com [reference.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. The Pharmacological Effect of Hemin in Inflammatory-Related Diseases: Protocol for a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. panthis compound.com [panthis compound.com]

- 9. Dosing and preparation of PANthis compound® (hemin for injection) [panthis compound.com]

- 10. Panthis compound provides a therapeutic benefit in experimental pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hemopexin Prevents Endothelial Damage and Liver Congestion in a Mouse Model of Heme Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel effective chemical hemin for the treatment of acute carbon monoxide poisoning in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]

- 14. researchgate.net [researchgate.net]